The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide
The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate, a vanadium-based coordination complex, has emerged as a significant pharmacological tool and potential therapeutic agent due to its potent and specific inhibitory action on the Phosphatase and Tensin Homolog (PTEN). PTEN is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/AKT signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting PTEN's lipid phosphatase activity, VO-Ohpic trihydrate effectively activates this pro-survival and pro-growth pathway, leading to a wide range of cellular and physiological effects. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Potent and Reversible PTEN Inhibition
The primary mechanism of action of VO-Ohpic trihydrate is the direct, potent, and specific inhibition of PTEN's enzymatic activity.[3][4] Studies have characterized it as a reversible and non-competitive inhibitor.[1][5] This mode of action suggests that VO-Ohpic trihydrate binds to a site on the PTEN enzyme distinct from the active site, inducing a conformational change that stabilizes the enzyme's inactive state.[1][6] This prevents PTEN from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), at the 3' position of the inositol ring.[1] The inhibition is highly potent, occurring at low nanomolar concentrations.[7]
Key Signaling Pathway Modulation
The inhibition of PTEN by VO-Ohpic trihydrate initiates a cascade of downstream signaling events, most prominently the activation of the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Pathway
Under normal conditions, PTEN counteracts the activity of Phosphoinositide 3-kinase (PI3K).[1] By inhibiting PTEN, VO-Ohpic trihydrate allows for the accumulation of PIP3 at the plasma membrane.[1] This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of AKT to the membrane facilitates its phosphorylation and activation by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[8]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
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Increased Cell Survival and Proliferation: Through phosphorylation and inactivation of pro-apoptotic proteins and cell cycle inhibitors.
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Activation of mTORC1: Activated AKT can relieve the inhibition on mTOR complex 1 (mTORC1), a master regulator of cell growth, by phosphorylating TSC2. Activated mTORC1 then promotes protein synthesis and cell growth.[8]
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Inactivation of FoxO Transcription Factors: AKT phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, such as FoxO3a, preventing their nuclear translocation and transcription of target genes involved in apoptosis and cell cycle arrest.[3][4][9]
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Enhanced Glucose Metabolism: Activated AKT promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake. This effect underlies the compound's potential as an anti-diabetic agent.[2][3][10]
Other Regulated Pathways
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ERK1/2 Pathway: Studies in hepatocellular carcinoma (HCC) cells have shown that VO-Ohpic treatment can lead to the activation (phosphorylation) of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[8] This suggests a potential crosstalk between the PTEN/PI3K axis and the Ras/Raf/MEK/ERK pathway, although the precise mechanism remains to be fully elucidated.[8]
-
Nrf-2 Signaling Pathway: In endplate chondrocytes, VO-Ohpic has been shown to protect against oxidative stress-induced apoptosis by activating the Nrf-2 signaling pathway.[5] This indicates a role for PTEN inhibition in modulating cellular antioxidant responses.
Quantitative Data Summary
The potency and specificity of VO-Ohpic trihydrate have been quantified in multiple studies.
Table 1: Inhibitory Potency against PTEN
| Parameter | Value (nM) | Assay Substrate | Reference |
|---|---|---|---|
| IC₅₀ | 35 | PIP₃ | [3][4][9] |
| IC₅₀ | 46 ± 10 | OMFP | [1][7] |
| Kᵢc (competitive) | 27 ± 6 | OMFP | [7] |
| Kᵢu (uncompetitive) | 45 ± 11 | OMFP |[7] |
Table 2: Selectivity Profile
| Phosphatase | Effect | IC₅₀ | Reference |
|---|---|---|---|
| PTP1B | No significant effect | > 10 µM | [8][11] |
| SHP1 | No significant effect | > 10 µM | [8] |
| SHP2 | No significant effect | > 10 µM | [8] |
| SopB | Inhibition | High nanomolar range | [2][9] |
| CBPs | Inhibition | Micromolar range | [2][9] |
| PTP-β | Weak Inhibition | 343 nM |[11] |
Experimental Protocols
Protocol 1: In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol describes a method to determine the inhibitory activity of VO-Ohpic trihydrate on recombinant PTEN using the fluorescent substrate OMFP (O-methylfluorescein phosphate).[1]
Methodology:
-
Compound Preparation: Dissolve VO-Ohpic trihydrate in fresh DMSO to create a stock solution (e.g., 100 μM). Prepare serial dilutions to the required final concentrations in an assay buffer containing 1% DMSO.[1][4]
-
Enzyme Pre-incubation: Incubate purified, recombinant PTEN enzyme with varying concentrations of VO-Ohpic trihydrate (or vehicle control) in the assay buffer. The pre-incubation is typically performed at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[4][7]
-
Reaction Initiation: Start the phosphatase reaction by adding the OMFP substrate. A final concentration of 200 μM OMFP is often used.[1]
-
Signal Detection: Monitor the increase in fluorescence over time as PTEN dephosphorylates OMFP to the fluorescent product, O-methylfluorescein.
-
Data Analysis: Determine background fluorescence using wells with the inhibitor in the assay buffer but without the enzyme.[4][7] Correct the raw data and calculate the rate of reaction. Plot the reaction rates against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This protocol is used to assess the effect of VO-Ohpic trihydrate on the proliferation of cancer cell lines, such as human hepatocellular carcinoma (HCC) cells.[3][4][12]
Methodology:
-
Cell Seeding: Culture HCC cell lines (e.g., Hep3B, PLC/PRF/5) under standard conditions. Seed 3 x 10³ cells per well in 96-well plates.[3][4]
-
Compound Treatment: After allowing cells to adhere, treat them with varying concentrations of VO-Ohpic trihydrate (e.g., 0-5 μM) or a vehicle control (e.g., DMSO).[3][12]
-
Incubation: Incubate the treated cells for a total of 72 hours.[3][12]
-
BrdU Labeling: Twenty-four hours before the end of the 72-hour treatment period (i.e., at the 48-hour mark), add Bromodeoxyuridine (BrdU), a synthetic thymidine analog, to each well.[3][4]
-
Detection: At the 72-hour endpoint, fix the cells and detect the amount of incorporated BrdU using a specific antibody in a colorimetric immunoassay.
-
Data Analysis: Measure the absorbance using a plate reader. Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.[3][12]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of VO-Ohpic trihydrate in a mouse model.[3][8]
Methodology:
-
Animal Model: Use male nude athymic mice.[3]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Hep3B hepatocellular carcinoma cells) to establish xenograft tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer VO-Ohpic trihydrate, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[3][8] The control group receives a vehicle solution.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissues can be used for further analysis, such as:
Conclusion
VO-Ohpic trihydrate functions as a potent, selective, and reversible non-competitive inhibitor of PTEN. Its mechanism of action is centered on the subsequent upregulation of the PI3K/AKT/mTOR signaling pathway, a master regulator of cellular metabolism, survival, and growth. This primary mechanism translates into diverse and context-dependent physiological outcomes, including enhanced insulin sensitivity, induction of cancer cell senescence, and tissue protection. The well-characterized nature of its interaction with PTEN and the downstream consequences make VO-Ohpic trihydrate an invaluable tool for studying PTEN biology and a promising lead compound for developing therapies for diseases such as diabetes and specific types of cancer.[2][10]
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Diet induced insulin resistance is due to induction of PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
